N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound that features a combination of methoxyphenyl, phenyl, pyrazolyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenylhydrazine and 4-methoxybenzaldehyde, which undergo condensation to form the pyrazole ring. This intermediate is then reacted with phenyl isothiocyanate to introduce the thiazole moiety. The final step involves acylation with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled conditions such as specific temperatures, solvents, and catalysts to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would produce amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-4-Methoxyphenyl-3-(4-methoxyphenyl)-propanamide (AMI 82B): Known for its ability to disrupt bacterial quorum sensing.
3-(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)-N-(4-methoxyphenyl)-3-((4-methoxyphenyl)amino)propenamide (5j): Another compound with similar structural features.
Uniqueness
N-(4-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is unique due to its combination of methoxyphenyl, phenyl, pyrazolyl, and thiazolyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H26N4O4S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C28H26N4O4S/c1-35-21-12-8-18(9-13-21)23-16-24(19-6-4-3-5-7-19)32(31-23)28-30-27(34)25(37-28)17-26(33)29-20-10-14-22(36-2)15-11-20/h3-15,24-25H,16-17H2,1-2H3,(H,29,33) |
InChI Key |
DZCRGIRXTSNKHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=O)C(S4)CC(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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